molecular formula C8H9ClN2O B2650533 Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride CAS No. 82090-50-4

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride

Cat. No.: B2650533
CAS No.: 82090-50-4
M. Wt: 184.62
InChI Key: SWUMOATUPCWCIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer and anti-inflammatory agents. Researchers value this compound as a versatile building block for synthesizing more complex molecules that exhibit potent biological activity. Derivatives of the imidazo[1,2-a]pyridine core have demonstrated promising anti-cancer properties in scientific studies. Research shows that these compounds can inhibit the proliferation of aggressive cancer cell lines, including melanoma and cervical cancer cells, by targeting key cellular pathways. The mechanism of action involves the induction of G2/M cell cycle arrest and the promotion of intrinsic apoptosis (programmed cell death). This apoptotic activity is associated with the reduction of phospho-Akt (p-AKT) and phospho-mTOR (p-mTOR) levels, indicating inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth and survival. Furthermore, these effects are partially mediated through the p53 tumor suppressor pathway, leading to increased levels of cell cycle inhibitors like p21 and pro-apoptotic proteins such as Bax and active caspase-9 . Beyond oncology, the imidazo[1,2-a]pyridine scaffold is also being explored for its anti-inflammatory potential . Structural analogues have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme that plays a key role in inflammation, making it a prime target for treating inflammatory conditions with potentially improved gastrointestinal safety profiles compared to non-selective NSAIDs . The core structure serves as a critical precursor in the synthesis of these targeted therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-10-4-2-1-3-8(10)9-7;/h1-5,11H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUMOATUPCWCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-50-4
Record name imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one common synthetic route involves the alkylation of imidazo[1,2-a]pyridine in acetonitrile under heating conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridin-2-ylmethanol .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridine derivatives have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Research indicates that these compounds can be formulated with other antiviral agents to enhance efficacy while reducing cytotoxicity. For instance, the combination of imidazo[1,2-a]pyridine C-nucleosides with zidovudine (AZT) has been noted to produce less toxicity compared to traditional combinations used in treating viral infections .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against various strains of bacteria, including multidrug-resistant strains. A specific study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and tested them against Mycobacterium tuberculosis (Mtb), revealing minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some compounds. This suggests a promising avenue for developing new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored through various studies. For example, compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). The results demonstrate significant cytotoxicity with IC50 values indicating potent activity against cancer cells. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival .

Drug Development and Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives are also recognized for their role as kinase inhibitors. These compounds target Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and B-cell malignancies. The ability to inhibit Btk activity positions these compounds as potential therapeutics for conditions like arthritis and other inflammatory diseases. In vitro studies have shown that certain derivatives exhibit IC50 values below 50 micromolar, indicating strong inhibitory effects on Btk activity .

Summary Table of Biological Activities

Activity Target MIC/IC50 Values Notes
AntiviralHCMV, HSV-1Not specifiedPotent when combined with AZT; reduced cytotoxicity .
AntibacterialMycobacterium tuberculosis≤0.006 μMEffective against drug-resistant strains .
AnticancerA549 cell lineIC50 values varySignificant cytotoxicity observed; various mechanisms .
Kinase InhibitionBruton's tyrosine kinase<50 μMPotential treatment for autoimmune diseases and cancers .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Reactivity : The chloromethyl group in CAS 57892-76-9 allows nucleophilic substitution, making it a versatile intermediate, whereas the hydroxymethyl group in the target compound may participate in hydrogen bonding, influencing solubility .
  • Positional Isomerism: Imidazo[1,2-a]pyridin-6-ylmethanol HCl (CAS 1588440-93-0) differs in methanol placement (C6 vs.

Key Findings :

  • CAS 52687-85-1 ’s ketone group reduces metabolic instability compared to alcohol or amine derivatives .
  • CAS 64270-32-2 ’s chlorophenyl group increases lipophilicity, correlating with enhanced antimicrobial activity .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Background

Imidazo[1,2-a]pyridine derivatives have garnered attention in medicinal chemistry because of their unique heterocyclic structure and broad spectrum of biological activities. These compounds have been linked to various therapeutic effects, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The imidazo[1,2-a]pyridine scaffold serves as a foundation for numerous clinically relevant drugs.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the use of aryl aldehydes and isocyanides in a one-pot synthesis approach. Recent studies have highlighted efficient synthetic pathways that yield high purity and good yields of the desired products .

Anticancer Properties

This compound exhibits promising anticancer activity. Various studies have reported its efficacy against different cancer cell lines:

  • IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from 0.4 μg/mL to 17.02 μM against lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through caspase activation and inhibits key signaling pathways involved in cell proliferation .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .
  • Antitubercular Activity : Specific derivatives have been evaluated for anti-tuberculosis activity, indicating potent effects against Mycobacterium tuberculosis with MIC values around 0.05 μg/mL .

Cholinesterase Inhibition

Inhibiting cholinesterase enzymes is crucial for treating neurodegenerative diseases like Alzheimer's:

  • AChE and BChE Inhibition : Recent studies have reported that certain derivatives exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.2 to 50 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:

CompoundActivityIC50 (μM)Notes
4aAChE Inhibitor0.5Strong binding interactions observed in docking studies
4gBChE Inhibitor0.8Enhanced selectivity due to structural modifications
IPA-6Anti-TB Activity0.05Most potent derivative identified

The table above summarizes key findings related to the biological activities of selected derivatives.

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on A549 cells demonstrated significant DNA damage and apoptosis induction at varying concentrations .
  • In Vivo Studies : Animal models treated with imidazo[1,2-a]pyridine derivatives showed reduced tumor growth and improved survival rates compared to control groups, reinforcing their potential as anticancer agents .

Q & A

Q. How can researchers optimize the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For imidazo[1,2-a]pyridine derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency. Purification via column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) can isolate the target compound. Characterization using 1H^1H-NMR and 13C^{13}C-NMR (e.g., specific shifts at δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass error < 2 ppm) confirms purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer: Key techniques include:
  • 1H^1H-NMR : Identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm).
  • 13C^{13}C-NMR : Confirms carbon骨架 (e.g., imidazole ring carbons at δ 110–150 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H+^+]+^+ calculated for C9_9H10_{10}ClN3_3O: 212.0584).
    Cross-referencing with known derivatives (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Adhere to hazard codes such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Use inert atmosphere (N2_2/Ar) to prevent degradation . Emergency protocols include immediate use of activated charcoal for ingestion (per P301+P310 ) and ethanol rinses for dermal exposure. Store in airtight containers at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced biological activity?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, modifying the hydroxymethyl group (-CH2_2OH) to a carboxamide (-CONH2_2) may enhance hydrogen bonding with target receptors. ICReDD’s reaction path search algorithms optimize synthetic routes by narrowing experimental conditions using computational feedback loops .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
  • Lipophilicity Adjustments : Introduce halogen substituents (e.g., -Cl, -F) to improve membrane permeability.
  • Prodrug Design : Mask polar groups (e.g., esterify -OH) to enhance absorption.
  • Metabolic Profiling : Use LC-MS to identify degradation products in hepatic microsomes .

Q. How do structural modifications at specific positions of the imidazo[1,2-a]pyridine scaffold influence target binding affinity?

  • Methodological Answer: Position 2 : Hydroxymethyl groups (-CH2_2OH) enhance solubility but reduce lipophilicity. Substitution with hydrophobic moieties (e.g., -CH2_2Ar) improves binding to hydrophobic enzyme pockets. Position 6 : Piperazine derivatives (e.g., -N-methylpiperazine) increase basicity, favoring ionic interactions with cholinergic receptors. Crystal structure data (CCDC 1426925) reveal hydrogen-bonding patterns critical for activity .

Q. How should researchers address environmental toxicity concerns during disposal of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Follow H400 guidelines by neutralizing aqueous waste with activated carbon or oxidizing agents (e.g., KMnO4_4) before disposal. Use closed-loop recycling systems for solvents to minimize aquatic contamination .

Data Contradiction Analysis

Q. How can conflicting results in the biological activity of imidazo[1,2-a]pyridine derivatives across studies be systematically analyzed?

  • Methodological Answer:
  • Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50_{50} values from multiple studies.
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic effects .

Experimental Design

Q. What advanced separation techniques are suitable for purifying imidazo[1,2-a]pyridine derivatives with closely related byproducts?

  • Methodological Answer:
  • HPLC with Chiral Columns : Resolves enantiomers using amylose-based stationary phases.
  • Preparative TLC with Gradient Elution : Effective for mg-scale separations.
  • Membrane Technologies : Nanofiltration removes low-MW impurities .

Q. How can researchers integrate machine learning to predict synthetic routes for novel imidazo[1,2-a]pyridine analogs?

  • Methodological Answer:
    Train models on reaction databases (e.g., Reaxys) using descriptors like atom economy and bond dissociation energy. For example, random forest algorithms predict optimal catalysts for Suzuki-Miyaura couplings at the imidazole ring .

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